Spectroscopic data of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Spectroscopic data of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Abstract
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a critical building block for synthesizing a range of bioactive molecules.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine substituents, which allow for versatile downstream chemical modifications. A thorough understanding of its molecular structure is paramount for its effective use, and this is unequivocally achieved through a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, detailing the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the spectral output, offering researchers a robust framework for analysis and quality control.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's physical characteristics is essential before delving into its spectroscopic signature.
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Chemical Name: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
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CAS Number: 3932-97-6[3]
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Molecular Formula: C₅HCl₂F₃N₂[4]
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Molecular Weight: 216.98 g/mol [3]
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Appearance: Clear colorless to pale yellow liquid[5]
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Key Structural Features: A pyrimidine ring substituted with two electron-withdrawing chlorine atoms at positions 2 and 4, and a strongly electron-withdrawing trifluoromethyl group at position 5. The molecule possesses a single proton at the C-6 position.
| Property | Value | Source |
| Boiling Point | 49°C / 32 mmHg | [5] |
| Density | 1.609 g/mL at 25°C | [2] |
| Refractive Index (n20/D) | 1.475 | [2] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in solution. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous assignment of the molecular framework.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR data.
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is logical due to the compound's reported solubility and the solvent's well-defined residual peak.[5]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C) or trichlorofluoromethane (CFCl₃, 0 ppm for ¹⁹F), to ensure accurate chemical shift referencing.[6][7]
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Instrument Setup (400 MHz Spectrometer or higher):
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Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.
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Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Employ a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
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¹⁹F NMR Acquisition:
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Acquire a one-dimensional fluorine spectrum. Given the high sensitivity of the ¹⁹F nucleus, data acquisition is typically rapid.[7]
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Proton-decoupling should be used to simplify the spectrum and confirm couplings.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.
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An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between C, CH, CH₂, and CH₃ carbons (in this case, confirming the single CH and multiple quaternary carbons).
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Figure 1: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum is expected to be simple, providing a clear signature for the C-6 proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ 8.9 - 9.1 | Quartet (q) | ⁴JHF ≈ 1-2 Hz | H-6 |
Interpretation:
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Chemical Shift: The pyrimidine ring is an electron-deficient aromatic system. The presence of three strongly electron-withdrawing groups (two Cl, one CF₃) will significantly deshield the lone proton at the C-6 position, pushing its resonance far downfield.
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Multiplicity: The proton at C-6 is four bonds away from the three fluorine atoms of the trifluoromethyl group. This long-range coupling (⁴JHF) is expected to split the proton signal into a quartet, following the n+1 rule where n=3 equivalent fluorine atoms. The small magnitude of the coupling constant is characteristic of a four-bond coupling.[8]
¹⁹F NMR Spectroscopy: Predicted Data & Interpretation
¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.[9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ -65 to -75 | Singlet (s) or Quartet (q) | ⁴JFH ≈ 1-2 Hz | -CF₃ |
Interpretation:
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Chemical Shift: The chemical shift for a CF₃ group attached to an aromatic ring typically falls within this range relative to CFCl₃.[6] The precise shift is influenced by the electronic environment of the pyrimidine ring.
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Multiplicity: In a proton-decoupled ¹⁹F spectrum, the signal would be a sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms to couple with. In a coupled spectrum, the signal may appear as a very narrow quartet due to the small ⁴JFH coupling to the H-6 proton. Often, this long-range coupling is not fully resolved and the peak may simply appear broadened.
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule. Due to carbon-fluorine coupling, the signals for C-5 and the CF₃ group will exhibit characteristic splitting.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |
| ~ 160 - 165 | Singlet (s) | - | C-2 / C-4 |
| ~ 155 - 160 | Singlet (s) | - | C-4 / C-2 |
| ~ 150 - 155 | Quartet (q) | ²JCF ≈ 30-40 Hz | C-6 |
| ~ 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | -CF₃ |
| ~ 115 - 120 | Quartet (q) | ¹JCF ≈ 35-45 Hz | C-5 |
Interpretation:
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Signal Count: The molecule has five distinct carbon atoms, and thus five signals are expected in the proton-decoupled spectrum.
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C-2 and C-4: These carbons are attached to chlorine and nitrogen atoms. They are expected to be significantly deshielded and appear at the lower end of the field. Their exact assignment can be ambiguous without further 2D NMR experiments (e.g., HMBC).
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C-6: This is the only carbon attached to a proton. Its signal will be a quartet due to two-bond coupling (²JCF) with the CF₃ group.
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-CF₃ Carbon: This signal will be a prominent quartet with a very large one-bond coupling constant (¹JCF), which is a definitive signature for a trifluoromethyl group.[6]
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C-5 Carbon: This carbon, directly attached to the CF₃ group, will also be split into a quartet due to one-bond C-F coupling. The coupling constant will be smaller than that of the CF₃ carbon itself.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.
Experimental Protocol: FT-IR Data Acquisition
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Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.
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Sample Application: Apply a single drop of 2,4-dichloro-5-(trifluoromethyl)pyrimidine directly onto the ATR crystal (e.g., diamond or zinc selenide).
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Predicted IR Data & Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H on pyrimidine ring |
| ~ 1600 - 1450 | C=C / C=N Stretch | Pyrimidine ring vibrations |
| ~ 1350 - 1100 | C-F Stretch | Strong, characteristic bands for -CF₃ |
| ~ 850 - 600 | C-Cl Stretch | C-Cl bonds on the pyrimidine ring |
Interpretation: The IR spectrum serves as a rapid method for quality control and functional group identification. The most intense and diagnostic absorptions are expected in the fingerprint region. The presence of very strong bands in the 1350-1100 cm⁻¹ range would be a clear indication of the C-F bonds of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations confirm the presence of the pyrimidine ring, while absorptions in the lower wavenumber region would correspond to the C-Cl stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering insights into the molecule's stability and bonding.
Experimental Protocol: Electron Ionization (EI) MS
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures the analysis of a pure compound.
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Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•), and induces fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
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Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Figure 2: General workflow for GC-MS analysis.
Predicted MS Data & Interpretation
Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic cluster is expected. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
| Ion | Expected m/z | Predicted Relative Abundance |
| [M]⁺• (C₅H³⁵Cl₂F₃N₂) | 216 | 100% (base peak) |
| [M+2]⁺• (C₅H³⁵Cl³⁷ClF₃N₂) | 218 | ~65% |
| [M+4]⁺• (C₅H³⁷Cl₂F₃N₂) | 220 | ~10% |
Interpretation: The observation of this isotopic pattern with its distinct ~9:6:1 ratio (approximated) is definitive proof of the presence of two chlorine atoms in the molecule and confirms the molecular weight.
Key Fragmentation Pathways: Electron ionization is a high-energy technique that will cause the molecular ion to fragment. Predicted fragmentation patterns provide further structural confirmation:
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Loss of Cl: A significant fragment at m/z 181 ([M-Cl]⁺) is expected, resulting from the cleavage of a C-Cl bond.
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Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl group at m/z 147 ([M-CF₃]⁺) would also be a plausible pathway.
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Other Fragments: Further fragmentation of these primary ions would lead to smaller charged species, completing the mass spectrum fingerprint.
Conclusion
The structural elucidation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is a synergistic process that relies on the combined application of NMR, IR, and MS. While vendor specifications confirm that analytical data is consistent with the structure, this guide provides the in-depth rationale for interpreting the expected spectral features.[10] The predicted ¹H NMR quartet, the characteristic ¹⁹F NMR signal, the five C-F coupled signals in the ¹³C NMR, the strong C-F stretching bands in the IR spectrum, and the unique isotopic cluster in the mass spectrum all converge to create an unambiguous and self-validating spectroscopic profile. For any researcher or drug development professional working with this important intermediate, a thorough understanding of these analytical techniques and their application is not merely procedural, but fundamental to ensuring material quality, validating synthetic outcomes, and advancing scientific discovery.
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